1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]-
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Overview
Description
1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]- is a fluorinated organic compound It is characterized by the presence of two tetrafluoropropoxy groups attached to a 1,3-propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]- typically involves the reaction of 1,3-propanediol with tetrafluoropropyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of 1,3-propanediol are replaced by tetrafluoropropoxy groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of tetrafluoropropoxy groups.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tetrafluoropropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and other complex molecules.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for research purposes.
Industry: It is used in the production of high-performance materials, such as fluorinated coatings and lubricants.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]- involves its interaction with specific molecular targets. The tetrafluoropropoxy groups can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol, 2,2-bis(bromomethyl): This compound has bromomethyl groups instead of tetrafluoropropoxy groups.
2-Methyl-1,3-propanediol: A similar diol with a methyl group, used in polymer and coating applications.
Dipentaerythritol: Another polyol with multiple hydroxyl groups, used in the production of resins and coatings.
Uniqueness
1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]- is unique due to the presence of tetrafluoropropoxy groups, which impart distinct chemical properties such as increased hydrophobicity and thermal stability. These properties make it particularly valuable in applications requiring high-performance materials.
Properties
CAS No. |
60285-71-4 |
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Molecular Formula |
C11H16F8O4 |
Molecular Weight |
364.23 g/mol |
IUPAC Name |
2,2-bis(2,2,3,3-tetrafluoropropoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C11H16F8O4/c12-7(13)10(16,17)5-22-3-9(1-20,2-21)4-23-6-11(18,19)8(14)15/h7-8,20-21H,1-6H2 |
InChI Key |
UHPUTPCHAHQUSB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(COCC(C(F)F)(F)F)COCC(C(F)F)(F)F)O |
Origin of Product |
United States |
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